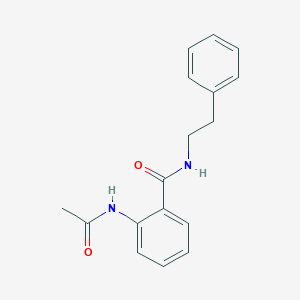
2-(acetylamino)-N-(2-phenylethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(acetylamino)-N-(2-phenylethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an acetylamino group and a phenylethyl group attached to the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(acetylamino)-N-(2-phenylethyl)benzamide typically involves the acylation of 2-aminobenzamide with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(acetylamino)-N-(2-phenylethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetylamino group to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(acetylamino)-N-(2-phenylethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(acetylamino)-N-(2-phenylethyl)benzamide involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the phenylethyl group can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(acetylamino)-N-(2-phenylethyl)benzamide: Unique due to its specific substitution pattern.
N-(2-phenylethyl)benzamide: Lacks the acetylamino group, leading to different chemical and biological properties.
2-(acetylamino)benzamide: Lacks the phenylethyl group, affecting its hydrophobic interactions.
Uniqueness
This compound is unique due to the presence of both the acetylamino and phenylethyl groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
348614-14-2 |
|---|---|
Molecular Formula |
C17H18N2O2 |
Molecular Weight |
282.34g/mol |
IUPAC Name |
2-acetamido-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C17H18N2O2/c1-13(20)19-16-10-6-5-9-15(16)17(21)18-12-11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,18,21)(H,19,20) |
InChI Key |
YWQZAPMQBHOSIO-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC=C1C(=O)NCCC2=CC=CC=C2 |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)NCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Benzyl-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one](/img/structure/B463142.png)
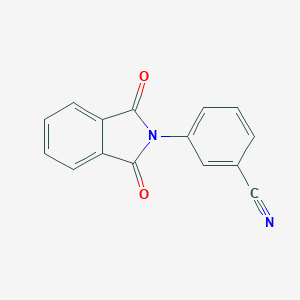
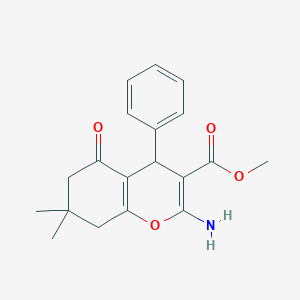
![(E)-1-(4-Methylphenyl)-N-[(Z)-(4-methylphenyl)methylideneamino]methanimine](/img/structure/B463166.png)
![2-{[(4-Anilinophenyl)imino]methyl}-4-nitrophenol](/img/structure/B463167.png)
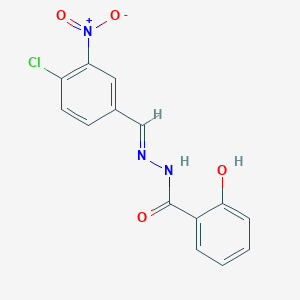
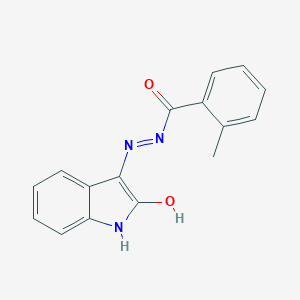
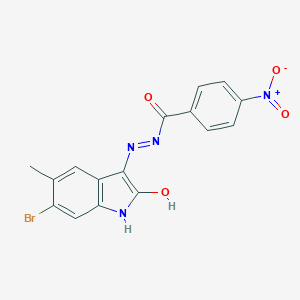
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]acetamide](/img/structure/B463187.png)
![1-{[4-(Acetylamino)phenyl]sulfonyl}piperidine-4-carboxamide](/img/structure/B463194.png)
![5-bromo-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}furan-2-carboxamide](/img/structure/B463209.png)
![2-[({3-nitrophenyl}imino)methyl]-1H-pyrrole](/img/structure/B463226.png)
![5-(Diethylamino)-2-{[(4-methylphenyl)imino]methyl}phenol](/img/structure/B463241.png)
![2-[(2-Hydroxy-3-methoxybenzylidene)amino]benzonitrile](/img/structure/B463247.png)
